CODEINE PHOSPHATE

Catalog No.
S524156
CAS No.
41444-62-6
M.F
C36H50N2O15P2
M. Wt
812.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CODEINE PHOSPHATE

CAS Number

41444-62-6

Product Name

CODEINE PHOSPHATE

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate

Molecular Formula

C36H50N2O15P2

Molecular Weight

812.7 g/mol

InChI

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1

InChI Key

DKSZLDSPXIWGFO-BLOJGBSASA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O

solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)

Synonyms

Codeine Phosphate

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O

The exact mass of the compound Codeine phosphate hemihydrate is 812.2686 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Codeine phosphate is a semi-synthetic opioid derived from the opium poppy, specifically from morphine. It is commonly used as an analgesic (pain reliever), antitussive (cough suppressant), and anti-diarrheal agent. The compound appears as colorless or white crystalline powder, is odorless, and has a bitter taste. Its molecular formula is C18H21NO3H3PO412H2OC_{18}H_{21}NO_{3}\cdot H_{3}PO_{4}\cdot \frac{1}{2}H_{2}O with a molecular weight of approximately 406.4 g/mol. Codeine phosphate is soluble in water, with a pH of around 4.2 to 5 in a 4% solution, indicating its acidic nature .

Codeine phosphate hemihydrate is a prescription medication with potential risks:

  • Dependence and addiction: Chronic use can lead to dependence and addiction, similar to other opioids.
  • Respiratory depression: Codeine can suppress breathing, especially at high doses or in individuals with compromised respiratory function.
  • Overdose: Overdose can be fatal, leading to coma and respiratory arrest.
  • Side effects: Common side effects include constipation, nausea, drowsiness, and dizziness.
  • Solid-State Properties

    Due to its importance as an Active Pharmaceutical Ingredient (API), researchers are interested in the physical characteristics of codeine phosphate hemihydrate. Studies have explored how this form interacts with water molecules, forming hydrates (compounds containing water molecules within their crystal structure) []. One key finding is that codeine phosphate can exist in multiple hydrate forms, including the hemihydrate (containing one and a half water molecules per molecule of codeine phosphate) and the sesquihydrate (containing one and a half water molecules) []. These forms can interconvert under certain conditions, such as changes in temperature or moisture []. Understanding these transformations is crucial for ensuring the stability and effectiveness of medications containing codeine phosphate hemihydrate.

  • Analytical Methods

    Developing accurate methods to detect and quantify codeine phosphate hemihydrate is essential for research and quality control purposes. Studies have compared various analytical techniques, such as chromatography and spectrometry, to determine the most efficient way to measure codeine phosphate hemihydrate in different matrices. This research helps ensure the accuracy of data collected during scientific investigations involving codeine phosphate hemihydrate.

Typical of organic compounds containing functional groups such as esters and amines. It reacts with bases to form salts and can also participate in acid-base neutralization reactions. When heated to decomposition, it releases toxic fumes, including nitrogen oxides and phosphorous oxides . Additionally, codeine phosphate can form hydrates, which influence its solubility and stability .

Codeine phosphate can be synthesized through several methods:

  • Methylation of Morphine: The most common method involves the methylation of morphine using methyl iodide or dimethyl sulfate under alkaline conditions.
  • Phosphorylation: This involves reacting codeine with phosphoric acid or its derivatives to form the phosphate salt.
  • Complex Formation: Recent studies have explored synthesizing codeine complexes with transition metals for enhanced biological activity .

These methods allow for the production of various hydrates and anhydrates of codeine phosphate, influencing its solubility and pharmacokinetics .

Codeine phosphate has several applications:

  • Pain Management: Used for mild to moderate pain relief.
  • Cough Suppression: Acts as an effective antitussive agent.
  • Antidiarrheal: Reduces gastrointestinal motility.
  • Research: Studied for its potential anticancer effects when complexed with metals .
  • Formulations: Incorporated into various pharmaceutical forms such as tablets and syrups for ease of administration .

Studies have shown that codeine phosphate interacts with various other medications and biological systems:

  • Drug Interactions: It can interact adversely with monoamine oxidase inhibitors and other central nervous system depressants, increasing the risk of respiratory depression.
  • Metabolic Variability: Genetic variations affecting CYP2D6 enzyme activity can lead to significant differences in drug efficacy and safety profiles among individuals .
  • Complexation Studies: Research indicates that complexing codeine with metals like iron enhances its biological properties, suggesting potential new therapeutic uses .

Codeine phosphate shares similarities with several other opioids and alkaloids. Here are some comparable compounds:

CompoundStructure SimilarityPrimary UseUnique Features
MorphineDirect precursorStrong analgesicHigher potency than codeine
OxycodoneSemi-synthetic opioidPain reliefMore potent and faster acting
HydrocodoneSemi-synthetic opioidPain relief and cough suppressionOften combined with acetaminophen
ThebaineNatural alkaloidLimited medicinal useNot used as an analgesic
DihydrocodeineSemi-synthetic opioidPain reliefLess potent than codeine

Codeine phosphate's uniqueness lies in its balanced efficacy as an analgesic while having a lower potential for abuse compared to stronger opioids like morphine or oxycodone. Its diverse applications beyond pain management also highlight its versatility in clinical settings.

Molecular Composition and Formula

Codeine phosphate is a salt derived from codeine (C₁₈H₂₁NO₃) and phosphoric acid (H₃PO₄). Its molecular formula varies with hydration state:

  • Hemihydrate: C₁₈H₂₁NO₃·H₃PO₄·0.5H₂O (molecular weight: 420.37 g/mol).
  • Sesquihydrate: C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O.

The anhydrous form lacks water molecules (C₁₈H₂₁NO₃·H₃PO₄), with a molecular weight of 397.36 g/mol. Structural analysis confirms the presence of a methylmorphine backbone with a phosphate counterion, where the nitrogen atom in the piperidine ring is protonated.

Crystalline Structure and Polymorphism

Codeine phosphate exhibits five solid-state forms: three hydrates (hemihydrate, sesquihydrate, trihemihydrate) and two anhydrates. Key differences include:

PropertyHemihydrateSesquihydrate
Water Content0.5 H₂O per formula unit1.5 H₂O per formula unit
Crystal SystemMonoclinic (P2₁ space group)Not fully characterized
Hydrogen BondingO–H···O networks link phosphate anions and codeine cationsExtended H-bonding due to extra H₂O

The hemihydrate’s asymmetric unit contains two codeine cations, two dihydrogen phosphate anions, and one water molecule, forming a three-dimensional hydrogen-bonded framework. The sesquihydrate’s additional water molecule alters crystal morphology, yielding larger, more irregular particles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): Signals at δ 6.67 (d, H-1), 6.57 (d, H-2), and 3.85 (s, OCH₃) confirm the aromatic and methoxy groups.
  • ¹³C NMR: Key peaks include C-3 (δ 148.2, methoxy-bearing carbon) and C-9 (δ 118.5, aromatic carbon).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Codeine phosphate exhibits λₘₐₓ at 284 nm in 0.1 M NaOH, attributed to the conjugated aromatic system. In methanol, a redshift to 270 nm occurs due to solvent polarity effects.

Raman Spectroscopy

The Raman spectrum of codeine phosphate is dominated by bands at 535 cm⁻¹ (A-ring CH bending) and 1595 cm⁻¹ (B-ring CC stretching). Surface-enhanced Raman spectroscopy (SERS) on gold colloids intensifies peaks at 1220 cm⁻¹ and 1435 cm⁻¹, enabling trace detection.

Coordination Chemistry and Metal Complex Formation

Codeine phosphate forms stable complexes with transition metals via its phenolic oxygen and methoxy group. Representative examples include:

Iron(III) Complex

  • Formula: [Fe(C₁₈H₂₁NO₃)(H₂O)₃]PO₄·2H₂O.
  • Synthesis: Reacting codeine phosphate with FeCl₃ in ethanol yields a brown complex.
  • Characterization:
    • IR: Loss of phenolic O–H stretch (1248 cm⁻¹ → 1319 cm⁻¹) confirms metal coordination.
    • UV-Vis: New charge-transfer band at 320 nm.

Copper(II) Complex

  • Magnetic Moment: 1.73 BM, indicating square planar geometry.
  • Stability Constant: log β = 8.2 ± 0.3, higher than morphine derivatives due to enhanced ligand basicity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992)

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

9

Exact Mass

812.26864289 g/mol

Monoisotopic Mass

812.26864289 g/mol

Heavy Atom Count

55

Appearance

Solid powder

Melting Point

428 to 455 °F (decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GSL05Y1MN6

Related CAS

76-57-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (73.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (51.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Codeine Phosphate is the phosphate salt of codeine, a naturally occurring phenanthrene alkaloid and opioid agonist with analgesic, antidiarrheal and antitussive activities. Codeine mimics the actions of endogenous opioids by binding to the opioid receptors at many sites within the central nervous system (CNS). Stimulation of mu-subtype opioid receptors results in a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline; in addition, the codeine metabolite morphine induces opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and blocks the opening of N-type voltage-gated calcium channels, resulting in hyperpolarization and reduced neuronal excitability. Stimulation of gut mu-subtype opioid receptors results in a reduction in intestinal motility and delayed intestinal transit times. Antitussive activity is mediated through codeine's action on the cough center in the medulla.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Codeine phosphate hydrate

FDA Medication Guides

Tuxarin ER
Chlorpheniramine Maleate; Codeine Phosphate
TABLET, EXTENDED RELEASE;ORAL
MAINPOINTE
12/15/2023
Phenergan W/ Codeine
Codeine Phosphate; Promethazine Hydrochloride
SYRUP;ORAL
ANI PHARMS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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11: Sakallıoğlu O. Controversy regarding paracetamol- and codeine phosphate-induced acute tubulointerstitial nephritis-uveitis (TINU) syndrome. Turk J Pediatr. 2014 Jul-Aug;56(4):464. PubMed PMID: 25818973.
12: Manassra A, Khamis M, El-Dakiky M, Abdel-Qader Z, Al-Rimawi F. Simultaneous HPLC analysis of pseudophedrine hydrochloride, codeine phosphate, and triprolidine hydrochloride in liquid dosage forms. J Pharm Biomed Anal. 2010 Mar 11;51(4):991-3. doi: 10.1016/j.jpba.2009.10.024. Epub 2009 Nov 10. PubMed PMID: 19954915.
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